molecular formula C11H11NO3 B7841882 2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid

2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B7841882
M. Wt: 205.21 g/mol
InChI Key: YEVPEZKRPWQZDX-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid is a benzoisoxazole derivative featuring a methyl-substituted aromatic ring fused to an isoxazole moiety, with an acetic acid side chain at position 3. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

2-(4,6-dimethyl-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-7(2)11-8(5-10(13)14)12-15-9(11)4-6/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVPEZKRPWQZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,6-dimethylbenzoic acid with chloroacetic acid in the presence of a dehydrating agent, followed by cyclization with hydroxylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit promising anticancer activity. For instance, compounds similar to 2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid have shown significant antiproliferative effects against various cancer cell lines. In one study, the synthesized derivatives were evaluated for their cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cells. The results indicated that certain derivatives had IC50 values as low as 1 μM against HeLa cells, significantly lower than the parent compounds .

Neuroprotective Effects

Isoxazole derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential in treating cognitive decline associated with AD. A recent study reported that isoxazole-based compounds could serve as multitarget-directed ligands (MTDLs), effectively inhibiting both AChE and butyrylcholinesterase (BuChE) .

Synthesis of Derivatives

The synthesis of this compound and its derivatives typically involves methods such as Suzuki–Miyaura cross-coupling reactions or other organic synthesis techniques. These methods allow for the modification of the isoxazole ring to enhance biological activity and selectivity against specific targets.

Antiviral Activity

Some isoxazole derivatives have shown antiviral properties, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Compounds structurally related to this compound have been evaluated for their efficacy in inhibiting viral replication at low concentrations .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of isoxazole compounds has been documented, with some derivatives exhibiting significant inhibition of inflammatory pathways. This makes them candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityIC50 Values
Isoxazole DerivativesAntiproliferative~1 μM (HeLa)
Indole-Isoxazole MTDLsAChE Inhibition0.27 - 21.5 µM
Isoxazole AnaloguesAnti-HIV ActivityLow nanomolar
Various IsoxazolesAnti-inflammatoryVariable

Mechanism of Action

2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific structural features and biological activities. Similar compounds include other isoxazole derivatives and related heterocyclic compounds. These compounds may share some similarities in terms of reactivity and applications but differ in their specific substituents and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzoisoxazole ring significantly alter molecular behavior. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Applications/Properties
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid 5-OCH₃ C₁₀H₉NO₄ Not reported >96% purity (NMR) Intermediate in organic synthesis; irritant class
3-(Substitutedphenyl)-Δ²-isoxazoline () Cl, S, acetyloxy groups C₂₉H₂₁N₃O₆SCl₂ 138 74 Agricultural research (herbicidal/antifungal potential)
2-Hydroxy-4-substituted benzothiazolyl-azo-benzoic acid () Benzothiazole azo group Variable 180–220 (Table 1) 60-85 Dyes, analytical ligands; tunable acidity (pKa 2.5–4.5)
  • Acidity : The carboxylic acid group (pKa ~2–3) is common across analogs, but electron-donating substituents (e.g., methoxy) may slightly raise acidity compared to methyl groups .

Biological Activity

2-(4,6-Dimethylbenzo[d]isoxazol-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, which is known for various pharmacological properties. The synthesis typically involves reactions of hydroxylamine with α,β-unsaturated carbonyl compounds or other suitable precursors to yield substituted isoxazoles .

Biological Activity Overview

The biological activities of this compound include:

  • Cytotoxicity : Exhibits significant cytotoxic effects on various cancer cell lines.
  • Apoptosis Induction : Promotes apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Activity : Shows potential antibacterial and antifungal properties.

Cytotoxic Effects

Recent studies have demonstrated that this compound has notable cytotoxic activity against human leukemia HL-60 cells. The IC50 values indicate that it effectively inhibits cell growth at relatively low concentrations.

Table 1: IC50 Values of Isoxazole Compounds Against HL-60 Cells

CompoundIC50 (µM)
This compound95.4
Other Isoxazoles (Selected)
p-OH146.1
p-Cl85.6
p-NO2223.8

The data suggests that the compound's cytotoxicity may be attributed to its ability to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

The mechanisms underlying the biological activity of this compound involve:

  • Cell Cycle Arrest : The compound significantly increases the expression of p21WAF-1, leading to G1 phase arrest in the cell cycle.
  • Apoptosis Pathway Activation : It promotes apoptotic pathways by decreasing Bcl-2 levels, thus facilitating programmed cell death .

Case Studies

In a study focused on various isoxazole derivatives, this compound was shown to have a strong inhibitory effect on cell proliferation in different cancer models. The results indicated that compounds with similar structures could be developed for targeted cancer therapies .

Antimicrobial Activity

Preliminary screenings have indicated that compounds within the isoxazole class exhibit selective antimicrobial properties against specific strains of bacteria and fungi. The compound's structure allows it to interact with microbial targets effectively.

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